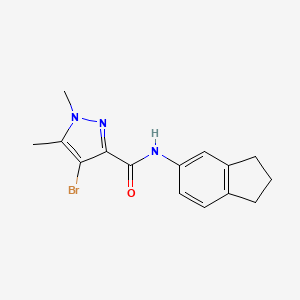![molecular formula C18H17F2N3O2 B4875484 N-(2,4-difluorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4875484.png)
N-(2,4-difluorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
Overview
Description
N-(2,4-difluorophenyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a urea linkage between a difluorophenyl group and a methoxyindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with 5-methoxyindole-3-ethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions, usually at room temperature, to form the desired urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyindole-3-carboxylic acid, while substitution of fluorine atoms can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-[2-(5-hydroxy-1H-indol-3-yl)ethyl]urea
- N-(2,4-difluorophenyl)-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
- N-(2,4-difluorophenyl)-N’-[2-(5-chloro-1H-indol-3-yl)ethyl]urea
Uniqueness
N-(2,4-difluorophenyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is unique due to the presence of both difluorophenyl and methoxyindole groups, which confer specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-25-13-3-5-16-14(9-13)11(10-22-16)6-7-21-18(24)23-17-4-2-12(19)8-15(17)20/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEXEUQNVCDSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4875404.png)
![2-{2-[(3,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4875409.png)
![ethyl 2-{[(5-acetyl-3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4875420.png)
![2-(3-chlorophenyl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4875431.png)
![N-(3-chloro-4-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4875437.png)
![1-BENZOYL-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B4875444.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide](/img/structure/B4875449.png)

![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![methyl N-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B4875472.png)

![3-[(2,6-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B4875496.png)
![1-(3-Methoxyphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4875501.png)

